molecular formula C6H12ClNO B13012249 trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine hydrochloride

trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine hydrochloride

Cat. No.: B13012249
M. Wt: 149.62 g/mol
InChI Key: KSIVBRSOHYOUPY-KGZKBUQUSA-N
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Description

trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine hydrochloride is a bicyclic organic compound characterized by a fused oxabicyclo[3.1.0]hexane scaffold with a methylamine substituent at the 6-position and a trans-configuration. The compound’s systematic name reflects its oxygen-containing bicyclic structure (3-oxabicyclo) and the stereochemistry of the substituents. It is commonly used in pharmaceutical research as a building block for bioactive molecules due to its rigid, three-dimensional structure, which enhances binding specificity in drug-target interactions .

Properties

Molecular Formula

C6H12ClNO

Molecular Weight

149.62 g/mol

IUPAC Name

[(1R,5R)-3-oxabicyclo[3.1.0]hexan-6-yl]methanamine;hydrochloride

InChI

InChI=1S/C6H11NO.ClH/c7-1-4-5-2-8-3-6(4)5;/h4-6H,1-3,7H2;1H/t5-,6-;/m1./s1

InChI Key

KSIVBRSOHYOUPY-KGZKBUQUSA-N

Isomeric SMILES

C1[C@H]2[C@@H](C2CN)CO1.Cl

Canonical SMILES

C1C2C(C2CN)CO1.Cl

Origin of Product

United States

Preparation Methods

Intramolecular Cyclopropanation via Ru(II) Catalysis

One advanced method involves the intramolecular cyclopropanation of alpha-diazoacetates catalyzed by ruthenium(II) complexes. This approach efficiently constructs the bicyclic ring system with high stereocontrol.

  • Procedure : Alpha-diazoacetate precursors undergo Ru(II)-catalyzed cyclopropanation to form the bicyclic intermediate.
  • Subsequent Steps : The bicyclic intermediate is subjected to Gabriel synthesis or related amination methods to introduce the methylamine group.
  • Yield : The overall process yields approximately 28% over seven steps.
  • Conditions : Reactions are conducted under inert atmosphere with controlled temperature to minimize side reactions.
  • Applications : This method is notable for synthesizing intermediates in antiviral drugs such as protease inhibitors (e.g., boceprevir) and COVID-19 therapeutics.

Epoxide Ring Opening and Azide Substitution

Another common route starts from epoxide precursors, which are reacted with nucleophiles such as sodium azide in the presence of ammonium chloride to introduce azido groups, later reduced to amines.

  • Typical Reaction Conditions :
    • Solvent: Methanol/water or acetone/water mixtures.
    • Temperature: 65–80 °C.
    • Time: 8–24 hours.
  • Workup : After azide substitution, reduction (e.g., catalytic hydrogenation or sodium borohydride with cobalt bromide catalyst) converts azides to amines.
  • Purification : Silica gel chromatography is used to isolate intermediates and final products.
  • Yields : Azide substitution yields range from 65% to over 80%, with subsequent reduction steps achieving up to 97% yield.

Base-Mediated Condensation and Cyclization

A patented process describes the condensation of phenylacetonitrile derivatives with chloromethyl oxirane compounds in the presence of mild bases such as sodium hydroxide or alkali metal carbonates.

  • Solvents : Polar aprotic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile.
  • Catalysts : Phase transfer catalysts such as tetra-n-butyl ammonium bromide enhance reaction rates.
  • Process :
    • Condensation of nitrile and epoxide under basic conditions.
    • Extraction and treatment with potassium hydroxide and phase transfer catalyst at reflux.
    • Acidification with hydrochloric acid to yield the hydrochloride salt.
  • Advantages :
    • Avoids hazardous reagents like sodium hydride or sodium amide.
    • Scalable and safer for industrial production.
    • Eco-friendly and cost-effective.

Comparative Data Table of Preparation Methods

Method Key Reagents & Catalysts Conditions Yield (%) Advantages Notes
Ru(II)-Catalyzed Cyclopropanation + Gabriel Synthesis Alpha-diazoacetates, Ru(II) catalyst, amination reagents Inert atmosphere, moderate temp ~28% overall High stereocontrol, suitable for complex drug intermediates Multi-step, requires specialized catalysts
Epoxide Ring Opening with Sodium Azide + Reduction Sodium azide, ammonium chloride, CoBr2/NaBH4 catalyst 65–80 °C, 8–24 h 65–97% (stepwise) High yield, straightforward reagents Requires careful handling of azides
Base-Mediated Condensation and Cyclization Sodium hydroxide, phase transfer catalyst (e.g., TBAB), HCl Reflux, polar aprotic solvents Not explicitly stated Safe, scalable, avoids pyrophoric reagents Industrially favorable, eco-friendly

Detailed Research Findings and Notes

  • Stereochemistry Control : The Ru(II)-catalyzed cyclopropanation method allows for selective formation of the trans isomer of the bicyclic system, critical for biological activity.
  • Azide Handling : Sodium azide substitution is a reliable method to introduce nitrogen functionality but requires strict safety protocols due to azide toxicity and explosiveness.
  • Phase Transfer Catalysis : Use of quaternary ammonium salts like tetra-n-butyl ammonium bromide enhances nucleophilic substitution efficiency in base-mediated cyclizations.
  • Purification : Silica gel chromatography with gradient elution (hexane/ethyl acetate or dichloromethane/methanol) is standard for isolating pure intermediates and final products.
  • Industrial Considerations : The patented base-mediated process emphasizes mild conditions and safer reagents, making it suitable for scale-up and commercial manufacturing.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxides.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) for converting the amine to an amide.

Major Products

    Oxidation: N-oxides.

    Reduction: Diols.

    Substitution: Amides, carbamates, and other derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine hydrochloride serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms, particularly those involving amine oxidases and epoxide hydrolases.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its bicyclic structure can impart unique binding properties to target proteins.

Industry

In the chemical industry, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine hydrochloride exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The oxirane ring can act as an electrophile, reacting with nucleophilic sites in biological molecules, while the amine group can form hydrogen bonds and ionic interactions.

Comparison with Similar Compounds

Key Properties

  • Molecular Formula: C₆H₁₂ClNO
  • Molecular Weight : 157.62 g/mol (based on PubChem data)
  • Synonyms: (1R,5S,6s)-3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride Meso-1R,5S,6r-3-Oxabicyclo[3.1.0]Hexan-6-endo-Amine Hydrochloride
  • CAS Number : 1048962-49-7

The compound’s synthesis typically involves multistep organic reactions, including photochemical cyclization and halogenation, as evidenced by related bicyclo[3.1.0]hexane derivatives (see for analogous synthetic pathways).

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural Comparison of Bicyclo[3.1.0]hexane Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Relevance Reference
trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine HCl C₆H₁₂ClNO 157.62 6-methylamine, trans-configuration Drug intermediate, rigid scaffold
6,6-Difluoro-3-azabicyclo[3.1.0]hexane HCl C₅H₇ClF₂N 155.57 6,6-difluoro, 3-aza bridge LPAR1 antagonist candidate
(1R,5S,6r)-3,3-Difluoro-N-methylbicyclo[3.1.0]hexan-6-amine HCl C₇H₁₁ClF₂N 190.62 3,3-difluoro, N-methylamine Intermediate for bioactive molecules
Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate HCl C₇H₁₂ClNO₂ 189.63 6-carboxylate ester Synthetic precursor for drug candidates

Key Observations

Oxygen vs. Nitrogen Bridges :

  • The target compound contains a 3-oxabicyclo bridge, whereas analogues like 6,6-difluoro-3-azabicyclo[3.1.0]hexane HCl (CAS 1215071-13-8) replace oxygen with nitrogen. This substitution alters electronic properties and hydrogen-bonding capacity, impacting solubility and target affinity .

Fluorination Effects: Fluorinated derivatives (e.g., 3,3-difluoro-N-methylbicyclo[3.1.0]hexan-6-amine HCl) exhibit enhanced metabolic stability and lipophilicity compared to the non-fluorinated oxabicyclo compound. Fluorine atoms also influence conformational rigidity .

Functional Group Variations :

  • The methylamine group in the target compound contrasts with carboxylate esters (e.g., methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate HCl), which are often used to improve bioavailability or facilitate further derivatization .

Biological Activity

trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine hydrochloride, also known by its IUPAC name ((1R,5S,6S)-3-oxabicyclo[3.1.0]hexan-6-yl)methanamine hydrochloride, is a bicyclic amine compound with significant potential in pharmacological applications. Its unique molecular structure, which includes an oxirane ring and a nitrogen-containing heterocyclic framework, positions it as a valuable scaffold for drug development and biological studies.

  • Molecular Formula : C₆H₁₂ClNO
  • Molecular Weight : 149.62 g/mol
  • CAS Number : 2007919-46-0

The compound's synthesis typically involves the cyclization of appropriate precursors under controlled conditions, often utilizing catalysts to enhance yield and selectivity. For instance, intramolecular cyclopropanation of diazoacetates has been employed to produce this compound efficiently, yielding around 28% over several steps.

Research indicates that this compound interacts with various biological targets, including receptors and enzymes. Its bicyclic structure allows it to modulate the activity of these targets effectively, leading to diverse biological effects.

  • Receptor Interaction : The compound may bind to specific receptors, influencing their signaling pathways and potentially altering cellular responses.
  • Enzyme Modulation : It has been shown to affect enzyme activity, which can lead to changes in metabolic processes within cells.

Pharmacological Applications

The compound serves as a critical intermediate in the synthesis of antiviral medications, including protease inhibitors like boceprevir and treatments for COVID-19 such as PF-07321332. This highlights its relevance in contemporary pharmacology.

Case Study 1: Antiviral Activity

A study demonstrated that derivatives of trans-3-oxabicyclo[3.1.0]hexane exhibit significant antiviral properties by inhibiting viral proteases. The structural characteristics of the bicyclic amine allow for effective binding to the active sites of these enzymes, thereby preventing viral replication.

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of this compound in models of neurodegenerative diseases. It was found that trans-3-oxabicyclo[3.1.0]hexane could enhance neuronal plasticity and support neurite outgrowth, suggesting its potential role in treating conditions like Alzheimer's disease .

Comparative Analysis with Related Compounds

The following table summarizes key biological activities of trans-3-oxabicyclo[3.1.0]hexane hydrochloride compared to structurally similar compounds:

Compound NameBiological ActivityApplication Area
trans-3-Oxabicyclo[3.1.0]hexaneAntiviral, neuroprotectiveAntiviral drugs, neurodegeneration
Bicyclo[2.2.2]octaneModulates neurotransmitter releaseAnxiolytics
6-MethylaminopurineInhibits DNA synthesisAnticancer

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